4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide

Description

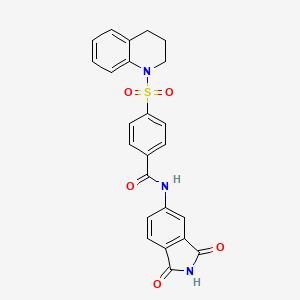

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide is a synthetic benzamide derivative characterized by a sulfonyl-linked 3,4-dihydroquinoline moiety and an N-linked 1,3-dioxoisoindol-5-yl group. The compound’s structure integrates a benzamide core, a feature common in pharmaceuticals and agrochemicals due to its versatility in hydrogen bonding and target interaction. The 1,3-dioxoisoindol-5-yl substituent introduces a polar, electron-deficient heterocycle, which could modulate metabolic stability or receptor binding .

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5S/c28-22(25-17-9-12-19-20(14-17)24(30)26-23(19)29)16-7-10-18(11-8-16)33(31,32)27-13-3-5-15-4-1-2-6-21(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,28)(H,26,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEYDUCDOFNTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Quinoline Ring : This can be achieved through methods such as the Skraup synthesis, involving aniline and glycerol.

- Sulfonyl Group Introduction : Reacting the quinoline derivative with a sulfonyl chloride in the presence of a base introduces the sulfonyl group.

- Attachment of Isoindole Moiety : The final step involves coupling with an appropriate isoindole derivative to form the complete structure.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Signaling Pathway Modulation : The compound potentially affects cellular signaling pathways related to inflammation and apoptosis.

- DNA/RNA Interaction : It may bind to nucleic acids, impacting gene expression and protein synthesis.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antitumor Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-kB.

- Cardiovascular Effects : Some derivatives have demonstrated vasorelaxant properties and bradycardic effects, suggesting potential use in cardiovascular diseases.

Case Studies

Several studies have explored the biological activities of related compounds:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on modifications to its core benzamide scaffold, sulfonyl-linked groups, or N-substituents. Below is a detailed comparison with key analogs identified in the literature:

Core Benzamide Analogs

- N-(2-Acetylphenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide (): Structural Differences: Replaces the 1,3-dioxoisoindol-5-yl group with a 2-acetylphenyl substituent. This analog may exhibit altered pharmacokinetics due to increased lipophilicity.

- 4-Chloro-N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide (): Structural Differences: Substitutes the 3,4-dihydroquinoline with a tetrahydrodibenzofuran system and adds a chloro substituent on the benzamide core. The tetrahydrodibenzofuran moiety may enhance rigidity, affecting binding specificity.

Sulfonyl-Linked Group Analogs

- 4-[2-[(4-Hydroxybenzoyl)amino]-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid (): Structural Differences: Features a 4-hydroxybenzoyl group instead of 3,4-dihydroquinoline. Functional Implications: The phenolic hydroxyl group could improve water solubility but may reduce membrane permeability. This analog’s carboxylic acid terminus may favor ionic interactions in biological systems.

N-Substituent Analogs

- N-(6-Amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-benzyl-3-(4-methoxyphenyl)propanamide (): Structural Differences: Replaces the 1,3-dioxoisoindol-5-yl group with a dioxopyrimidinyl-benzyl system. The methoxyphenyl group may confer metabolic resistance via steric hindrance.

Comparative Data Table

Research Findings and Implications

- Sulfonyl Group Impact: The 3,4-dihydroquinoline sulfonyl group in the target compound likely improves metabolic stability compared to analogs with simpler aryl sulfonyl groups (e.g., 4-hydroxybenzoyl in ) due to reduced oxidative susceptibility .

- N-Substituent Role : The 1,3-dioxoisoindol-5-yl group’s electron-deficient nature may enhance interactions with electron-rich enzyme active sites, a feature absent in acetylphenyl or pyrimidinyl analogs .

- Synthetic Challenges: Analogs with tetrahydrodibenzofuran systems () require multi-step synthesis, whereas the target compound’s dihydroquinoline moiety offers a more straightforward route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.